2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide dihydrochloride
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Overview
Description
2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide dihydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide dihydrochloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Piperazine Ring Formation: The piperazine ring is often synthesized via the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The imidazole and piperazine rings are coupled using a suitable linker, often through nucleophilic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with 4-methylbenzylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the imidazole or piperazine rings using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of imidazole and piperazine derivatives in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, 2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide dihydrochloride is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, although specific applications would require extensive clinical testing.
Industry
Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with imidazole and piperazine rings can interact with enzymes, receptors, or ion channels, modulating their activity. The benzylacetamide moiety might enhance binding affinity or specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-chlorobenzyl)acetamide
- 2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide
- 2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-methoxybenzyl)acetamide
Uniqueness
The uniqueness of 2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide dihydrochloride lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the 4-methylbenzyl group, in particular, could influence its binding interactions and pharmacokinetic profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O.2ClH/c1-3-23-9-8-20-19(23)24-12-10-22(11-13-24)15-18(25)21-14-17-6-4-16(2)5-7-17;;/h4-9H,3,10-15H2,1-2H3,(H,21,25);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPLKMJWUKSZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)CC(=O)NCC3=CC=C(C=C3)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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